molecular formula C21H42O2 B075456 Nonadecyl acetate CAS No. 1577-43-1

Nonadecyl acetate

Cat. No.: B075456
CAS No.: 1577-43-1
M. Wt: 326.6 g/mol
InChI Key: ZFVGKJKNNMIUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonadecyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C21H42O2 and its molecular weight is 326.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Nonadecyl acetate, also known as 1-Acetoxynonadecane, is a complex organic compound with the molecular formula C21H42O2

Biochemical Pathways

This compound is likely to be involved in various biochemical pathways due to its structural similarity to other fatty acids. For instance, it might be involved in the Acetyl CoA pathway, which requires approximately 10 enzymes and various organic cofactors to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . .

Pharmacokinetics

Its log octanol-water partition coefficient (log kow) is estimated to be 921 , suggesting that it is highly lipophilic and may have low water solubility. This could impact its bioavailability and distribution within the body.

Properties

IUPAC Name

nonadecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(2)22/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVGKJKNNMIUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336881
Record name Nonadecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1577-43-1
Record name Nonadecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonadecyl acetate
Reactant of Route 2
Reactant of Route 2
Nonadecyl acetate
Reactant of Route 3
Reactant of Route 3
Nonadecyl acetate
Reactant of Route 4
Reactant of Route 4
Nonadecyl acetate
Reactant of Route 5
Reactant of Route 5
Nonadecyl acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nonadecyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.